molecular formula C20H31N3O4S B5262794 1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE

1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE

Cat. No.: B5262794
M. Wt: 409.5 g/mol
InChI Key: ZZDVULPNCFYSIA-UHFFFAOYSA-N
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Description

1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE is a complex organic compound that features a piperidine and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine rings, followed by the introduction of the ethoxy and methylbenzenesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBONYL]-4-ETHYLPIPERAZINE
  • 1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE is unique due to its specific structural features, such as the combination of piperidine and piperazine rings with ethoxy and methylbenzenesulfonyl groups. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-4-27-19-6-5-18(15-16(19)2)28(25,26)23-9-7-17(8-10-23)20(24)22-13-11-21(3)12-14-22/h5-6,15,17H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVULPNCFYSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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